4-Iodothioanisole
Overview
Description
4-Iodothioanisole is an organic compound with the molecular formula C7H7IS. It is a derivative of thioanisole, where an iodine atom is substituted at the para position of the benzene ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodothioanisole can be synthesized through various methods. One common approach involves the iodination of thioanisole. This reaction typically uses iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions to introduce the iodine atom at the para position of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions: 4-Iodothioanisole undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products Formed:
Biaryl Compounds: Formed through cross-coupling reactions.
Substituted Thioanisoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-Iodothioanisole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodothioanisole in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates nucleophilic substitution and cross-coupling reactions. In biological systems, it may interact with specific enzymes or proteins, although detailed mechanisms are still under investigation .
Comparison with Similar Compounds
Thioanisole: The parent compound, where the iodine atom is absent.
4-Bromothioanisole: Similar structure with a bromine atom instead of iodine.
4-Chlorothioanisole: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 4-Iodothioanisole is unique due to the presence of the iodine atom, which makes it more reactive in certain types of chemical reactions, particularly in cross-coupling reactions. This reactivity can be advantageous in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-iodo-4-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQFOKHFPSTYJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374770 | |
Record name | 4-Iodothioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35371-03-0 | |
Record name | 4-Iodothioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.